molecular formula C22H23NO4 B2368468 (Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 904008-34-0

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No. B2368468
CAS RN: 904008-34-0
M. Wt: 365.429
InChI Key: ZLAYFGAZOJNDHD-UNOMPAQXSA-N
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Description

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • The synthesis of related compounds, such as benzoyltetramic acids and their derivatives, involves hydrolysis and methylation processes. These synthesis routes are crucial for creating benzofuran derivatives with specific properties for potential applications in pharmaceuticals and material sciences (Poschenrieder & Stachel, 1986).

Photophysical and Photochemical Properties

  • Zinc(II) phthalocyanine derivatives with benzofuran units have been studied for their photophysical and photochemical properties, suggesting their suitability for photocatalytic applications and photodynamic therapy (PDT) in cancer treatment. Such compounds exhibit significant photosensitizing abilities, making them promising for environmental and medical applications (Öncül, Öztürk, & Pişkin, 2021).

Molecular Frameworks for Environmental Applications

  • Metal-organic frameworks (MOFs) incorporating pyridinyl and benzofuran units demonstrate high efficiency in removing anionic dyes from aqueous solutions. The structural features of these MOFs, such as abundant positive charges and specific interaction sites, make them excellent adsorbents for water purification (Yu et al., 2021).

Therapeutic and Biological Activities

  • Compounds featuring benzofuran and pyrrolidine units have been evaluated for their anti-inflammatory activities and potential as therapeutic agents. The structural modification of these compounds can lead to promising candidates with dual inhibitory activities and reduced side effects, underscoring the importance of benzofuran derivatives in drug development (Ikuta et al., 1987).

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-11-18(24)17(13-23-9-3-4-10-23)22-20(14)21(25)19(27-22)12-15-5-7-16(26-2)8-6-15/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAYFGAZOJNDHD-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)OC)O2)CN4CCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2)CN4CCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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